ethyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a cyclopenta[b]thiophene core, a sulfonyl group, and a trifluoromethyl-substituted pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the sulfonyl group and the trifluoromethyl-substituted pyrimidine ring. Key reagents and catalysts, such as palladium or copper catalysts, are often employed to facilitate these transformations. Reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are increasingly adopted to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
ETHYL 2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Its unique structural features make it a candidate for studying biological interactions and pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, or other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-substituted pyrimidines and cyclopenta[b]thiophene derivatives. Examples include:
- ETHYL 2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- 3- ( (Z)- {3- [2- (3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE}METHYL)-2- [ (2-PHENYLETHYL)AMINO]-4H-PYRIDO [1,2-A]PYRIMIDIN-4-ONE
Uniqueness
Its trifluoromethyl-substituted pyrimidine ring and sulfonyl group are particularly noteworthy, as they contribute to its stability and biological activity .
Properties
Molecular Formula |
C27H28F3N3O7S2 |
---|---|
Molecular Weight |
627.7 g/mol |
IUPAC Name |
ethyl 2-[4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C27H28F3N3O7S2/c1-4-40-25(35)23-16-7-5-8-20(16)41-24(23)33-22(34)9-6-12-42(36,37)26-31-17(14-21(32-26)27(28,29)30)15-10-11-18(38-2)19(13-15)39-3/h10-11,13-14H,4-9,12H2,1-3H3,(H,33,34) |
InChI Key |
JYZHXDUCRSOTOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCS(=O)(=O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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